N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Description
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring, a fluorinated phenyl group, and a bicyclic nonane framework
Properties
IUPAC Name |
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O2S/c1-10-19-20-21-23(10)15-8-11(2-5-14(15)17)18-16(24)22-7-6-12-3-4-13(9-22)26(12)25/h2,5,8,12-13H,3-4,6-7,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHFARBTVHVXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)N3CCC4CCC(C3)S4=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the fluorinated phenyl group. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorinated Phenyl Group: This step involves the fluorination of a suitable phenyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Bicyclic Nonane Framework: This is typically accomplished through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and fluorinated phenyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide: shares similarities with other tetrazole-containing compounds and fluorinated aromatic compounds.
Tetrazole Derivatives: Compounds like 5-methyltetrazole and 1H-tetrazole are structurally related and exhibit similar reactivity.
Fluorinated Aromatics: Compounds such as 4-fluorophenyl derivatives are comparable in terms of their chemical behavior and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring, a fluorinated phenyl group, and a bicyclic nonane framework. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
